2-Amino-5-fluoronicotinonitrile
Overview
Description
2-Amino-5-fluoronicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C6H4FN3 and a molecular weight of 137.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-fluoronicotinonitrile typically involves a halogen replacement reaction. One method includes reacting 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions and inert gas protection. This reaction yields 2-nitro-5-fluoropyridine, which is then reduced using a catalyst and a reducing agent like hydrogen to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and safe, ensuring high yields and purity of the final product. The reaction conditions are optimized for large-scale production, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like potassium fluoride or cesium fluoride are used under heating conditions.
Reduction: Hydrogen gas in the presence of a catalyst is commonly used.
Oxidation: Various oxidizing agents can be employed depending on the desired product.
Scientific Research Applications
2-Amino-5-fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in enhancing its reactivity and binding affinity to biological targets. This interaction can lead to various biological effects, including inhibition of specific enzymes or receptors, which are being explored for therapeutic applications .
Comparison with Similar Compounds
- 2-Amino-6-chloro-5-fluoronicotinonitrile
- 2-Amino-5,5,5-trifluoropentanoic acid
- 2-Amino-5-fluoropyridine
Comparison: Compared to its analogs, 2-Amino-5-fluoronicotinonitrile is unique due to the presence of both an amino group and a fluorine atom on the nicotinonitrile scaffold. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-5-fluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSANSFLBDJIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583125 | |
Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801303-22-0 | |
Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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